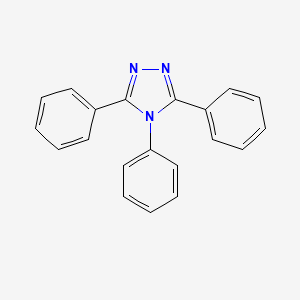

3,4,5-Triphenyl-1,2,4-triazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4,5-triphenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-21-22-20(17-12-6-2-7-13-17)23(19)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTSIOOHJBUDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347855 | |

| Record name | 3,4,5-Triphenyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4073-72-7 | |

| Record name | 3,4,5-Triphenyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Triphenyl-1,2,4-triazole (CAS Number: 4073-72-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 3,4,5-Triphenyl-1,2,4-triazole. It also explores the known biological activities of the broader 1,2,4-triazole class of compounds, offering insights into potential applications in drug discovery and development.

Core Physicochemical Properties

This compound, also known as 3,4,5-Triphenyl-4H-1,2,4-triazole, is a substituted aromatic heterocyclic compound. While comprehensive experimental data for this specific molecule is not extensively documented in publicly available literature, the following table summarizes its key known and predicted physicochemical properties.

| Property | Value | Source |

| CAS Number | 4073-72-7 | [1] |

| Molecular Formula | C₂₀H₁₅N₃ | |

| Molecular Weight | 297.35 g/mol | [1] |

| Melting Point | 288-289 °C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 4.601 (Predicted) | |

| Molecular Volume | 231.860 cm³/mol (Predicted) | |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Characterization

A plausible synthetic pathway for this compound is outlined below. This represents a generalized approach and would require optimization for this specific compound.

A generalized synthetic workflow for this compound.

Experimental Protocols

General Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles (Adaptable for this compound): [2]

-

Activation: To a solution of a secondary amide (e.g., N-phenylbenzamide) in a suitable solvent, add trifluoroacetic anhydride.

-

Addition: Add the corresponding hydrazide (e.g., benzohydrazide) to the activated amide solution.

-

Cyclodehydration: Subject the reaction mixture to microwave irradiation to induce cyclodehydration.

-

Work-up and Purification: After completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired 3,4,5-trisubstituted 1,2,4-triazole.

Characterization Techniques:

The structural confirmation of this compound would be achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the three phenyl rings. The integration of these signals would correspond to the total number of aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the triazole ring and the phenyl substituents. The chemical shifts of the triazole ring carbons are characteristic of this heterocyclic system.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,2,4-triazole derivatives typically exhibits characteristic absorption bands. For this compound, key expected peaks would include C-H stretching vibrations from the aromatic rings (around 3000-3100 cm⁻¹), C=N and N=N stretching vibrations of the triazole ring (in the region of 1400-1600 cm⁻¹), and C-C stretching vibrations of the phenyl rings.[4]

-

Mass Spectrometry (MS): Mass spectrometric analysis would confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information, often involving the loss of stable neutral molecules like N₂ or HCN from the triazole ring.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in the reviewed literature, the 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically used drugs.[5][6] Derivatives of 1,2,4-triazole have demonstrated a wide range of pharmacological activities, including:

-

Antifungal Activity: This is one of the most prominent activities of 1,2,4-triazole derivatives. They often act by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption of the cell membrane leads to fungal cell death.

Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungals.

-

Anticancer Activity: Several 1,2,4-triazole derivatives have shown promise as anticancer agents. Their mechanisms of action are diverse and can include inhibition of kinases, modulation of tubulin polymerization, and inhibition of enzymes like aromatase and steroid sulfatase.[5] The ability of the triazole nucleus to act as a stable scaffold and engage in hydrogen bonding makes it a valuable component in the design of enzyme inhibitors.[5]

-

Antibacterial, Antiviral, and Anti-inflammatory Activities: Various other biological activities have been reported for compounds containing the 1,2,4-triazole ring, highlighting its versatility as a pharmacophore.[7]

The specific biological effects of this compound would be dependent on its unique three-dimensional structure and how it interacts with biological targets. Further research is warranted to elucidate its specific pharmacological profile and mechanism of action.

Conclusion

This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is not abundant, the known properties of the 1,2,4-triazole class suggest a range of possible biological activities. This technical guide provides a foundation for researchers interested in synthesizing, characterizing, and evaluating the pharmacological potential of this and related compounds. Further experimental work is necessary to fully elucidate its properties and potential applications.

References

- 1. This compound CAS#: 4073-72-7 [chemicalbook.com]

- 2. isres.org [isres.org]

- 3. tsijournals.com [tsijournals.com]

- 4. ijsr.net [ijsr.net]

- 5. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of 3,4,5-Triphenyl-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Triphenyl-1,2,4-triazole is a heterocyclic aromatic compound that has garnered interest within the scientific community due to the broad spectrum of biological activities exhibited by the 1,2,4-triazole scaffold. This core structure is a key pharmacophore in a variety of therapeutic agents, demonstrating pharmacological effects that include anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] The triphenyl substitution pattern of this particular derivative influences its physicochemical characteristics, which in turn modulate its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in drug design and development. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₅N₃ | |

| Molecular Weight | 297.36 g/mol | |

| Melting Point | 292 - 294 °C | |

| Boiling Point | Not experimentally determined | |

| Calculated logP | 4.601 | Cheméo |

| Calculated Water Solubility | 1.38 x 10⁻⁸ mol/L | Cheméo |

| CAS Number | 4073-72-7 |

Note: Some physical properties like boiling point have not been experimentally determined and are therefore not included.

Experimental Protocols

The synthesis of this compound can be achieved through classical heterocyclic chemistry reactions. The Pellizzari and Einhorn-Brunner reactions are two established methods for the formation of the 1,2,4-triazole ring.[2][3]

Pellizzari Reaction: Synthesis of this compound

The Pellizzari reaction involves the condensation of a benzamidine with a benzoylhydrazide, followed by cyclization to form the triazole ring.

Materials:

-

Benzamidine hydrochloride

-

Benzoylhydrazide

-

Sodium ethoxide

-

Absolute ethanol

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Preparation of Benzamidine Free Base: In a round-bottom flask, dissolve benzamidine hydrochloride in absolute ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution to liberate the benzamidine free base. Stir the mixture at room temperature for 30 minutes.

-

Reaction with Benzoylhydrazide: To the ethanolic solution of benzamidine, add an equimolar amount of benzoylhydrazide.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.

Einhorn-Brunner Reaction: Synthesis of this compound

The Einhorn-Brunner reaction provides an alternative route through the condensation of N,N'-dibenzoyl-N-phenylhydrazine with aniline.

Materials:

-

N,N'-Dibenzoyl-N-phenylhydrazine

-

Aniline

-

Glacial acetic acid

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine N,N'-dibenzoyl-N-phenylhydrazine and a molar excess of aniline in glacial acetic acid.

-

Reflux: Heat the mixture to reflux for 4-6 hours.

-

Work-up: After cooling, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of triphenyl-1,2,4-triazole derivatives has shown promising anti-inflammatory and antioxidant properties.[4][5] Research on the isomeric 1,3,5-triphenyl-1,2,4-triazole derivatives has demonstrated neuroprotective effects through the inhibition of key inflammatory and oxidative stress mediators.[4][5]

Based on these findings, a likely mechanism of action for this compound involves the modulation of inflammatory pathways. A potential signaling pathway is the inhibition of the Keap1-Nrf2 pathway and the downregulation of pro-inflammatory enzymes such as COX-2 and iNOS.

Proposed Anti-inflammatory and Antioxidant Signaling Pathway:

Under conditions of oxidative or inflammatory stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it activates the expression of antioxidant response element (ARE)-driven genes, leading to the production of antioxidant enzymes. Concurrently, inflammatory stimuli can activate signaling cascades that lead to the expression of pro-inflammatory enzymes like COX-2 and iNOS. This compound may exert its effects by inhibiting Keap1, thereby promoting Nrf2-mediated antioxidant gene expression, and by directly or indirectly inhibiting the activity or expression of COX-2 and iNOS, thus reducing the production of pro-inflammatory mediators like prostaglandins and nitric oxide.

Conclusion

This compound is a compound of significant interest due to the established therapeutic potential of the 1,2,4-triazole scaffold. This guide has provided a summary of its core physicochemical properties, detailed potential synthetic routes, and a plausible mechanism for its biological activity based on related compounds. Further experimental investigation is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug discovery programs, particularly in the areas of anti-inflammatory and anticancer research. The provided experimental protocols offer a solid foundation for the synthesis of this compound for further study.

References

- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection by anti-oxidative stress and anti-inflammation and protecting BBB - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Crystal Structure Analysis of a Triphenyl-1,2,4-Triazole Analogue

A comprehensive search for the specific crystal structure of 3,4,5-triphenyl-1,2,4-triazole did not yield a publicly available, complete crystallographic analysis. Therefore, this guide provides a detailed examination of a closely related, structurally significant analogue: 4-amino-3,5-diphenyl-4H-1,2,4-triazole. This document is intended for researchers, scientists, and drug development professionals, offering a thorough overview of the experimental protocols and crystallographic data for this representative compound.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science due to its diverse biological activities and versatile coordination properties. A comprehensive understanding of the three-dimensional structure of substituted 1,2,4-triazoles through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), guiding rational drug design, and developing novel materials.

Experimental Protocols

This section details the methodologies for the synthesis and crystal structure determination of 4-amino-3,5-diphenyl-4H-1,2,4-triazole.

Synthesis of 4-amino-3,5-diphenyl-4H-1,2,4-triazole

The synthesis of the title compound is achieved via a cyclization reaction. A detailed, representative procedure is as follows:

-

Preparation of the Precursor: Benzoic acid hydrazide is reacted with carbon disulfide in an alcoholic solution of potassium hydroxide to form the potassium salt of dithiocarbazinate.

-

Cyclization with Hydrazine: The resulting potassium salt is then treated with hydrazine hydrate. The reaction mixture is heated under reflux for several hours.

-

Isolation and Purification: After cooling, the reaction mixture is acidified, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent, such as ethanol, to yield colorless crystals of 4-amino-3,5-diphenyl-4H-1,2,4-triazole.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves the following key steps:

-

Crystal Selection: A suitable single crystal of 4-amino-3,5-diphenyl-4H-1,2,4-triazole is carefully selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected at a controlled temperature (typically 296 K) using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

-

Data Analysis: The final crystallographic data is analyzed to determine bond lengths, bond angles, torsion angles, and details of the crystal packing and intermolecular interactions.

Data Presentation

The quantitative data obtained from the single-crystal X-ray diffraction analysis of 4-amino-3,5-diphenyl-4H-1,2,4-triazole is summarized in the following tables for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂N₄ |

| Formula Weight | 236.28 g/mol |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 9.934(2) Å |

| b | 11.239(2) Å |

| c | 11.001(2) Å |

| α | 90° |

| β | 108.01(3)° |

| γ | 90° |

| Volume | 1168.1(4) ų |

| Z | 4 |

| Calculated Density | 1.343 Mg/m³ |

| Absorption Coefficient | 0.087 mm⁻¹ |

| F(000) | 496 |

| Data Collection | |

| Theta range for data collection | 2.25 to 26.00° |

| Reflections collected | 8124 |

| Independent reflections | 2289 [R(int) = 0.0345] |

| Refinement | |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.0465, wR2 = 0.1195 |

| R indices (all data) | R1 = 0.0632, wR2 = 0.1332 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| N(1)-N(2) | 1.401(2) | C(7)-N(2) | 1.309(2) |

| N(1)-C(8) | 1.378(2) | C(8)-N(3) | 1.308(2) |

| N(4)-N(1) | 1.418(2) | C(7)-C(1) | 1.481(2) |

| N(4)-H(4A) | 0.89(2) | C(8)-C(9) | 1.483(2) |

| N(4)-H(4B) | 0.88(2) |

Table 3: Selected Bond Angles (°)

| Angle | Degree (°) | Angle | Degree (°) |

| N(2)-N(1)-C(8) | 112.1(1) | N(3)-C(8)-N(1) | 112.5(1) |

| N(2)-N(1)-N(4) | 120.3(1) | N(3)-C(8)-C(9) | 123.5(1) |

| C(8)-N(1)-N(4) | 127.5(1) | N(1)-C(8)-C(9) | 124.0(1) |

| C(7)-N(2)-N(1) | 104.9(1) | C(2)-C(1)-C(7) | 120.9(2) |

| C(8)-N(3)-C(7) | 104.7(1) | C(6)-C(1)-C(7) | 119.1(2) |

| N(2)-C(7)-N(3) | 115.8(1) | C(10)-C(9)-C(8) | 120.7(2) |

| N(2)-C(7)-C(1) | 121.7(2) | C(14)-C(9)-C(8) | 119.3(2) |

| N(3)-C(7)-C(1) | 122.5(2) |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to the final crystal structure analysis.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Navigating the Solubility of 3,4,5-Triphenyl-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Triphenyl-1,2,4-triazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A critical parameter for its utility in these fields is its solubility in various solvents, which dictates its behavior in biological systems, formulation processes, and reaction kinetics. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of specific data, this document provides a detailed predictive analysis of its solubility based on its molecular structure. Furthermore, it offers comprehensive, standardized experimental protocols for researchers to determine the precise solubility of this compound in common laboratory solvents. This guide is intended to be an essential resource for scientists and professionals working with this compound, enabling them to conduct informed research and development.

Predicted Solubility Profile of this compound

The fundamental principle of "like dissolves like" governs the solubility of organic compounds.[1][2][3] The molecular structure of this compound, characterized by a central polar triazole ring and three nonpolar phenyl groups, suggests a nuanced solubility profile.

The triazole core, with its nitrogen atoms, is capable of hydrogen bonding and dipole-dipole interactions, contributing to its affinity for polar solvents. Conversely, the three bulky phenyl groups are nonpolar and hydrophobic, dominating a significant portion of the molecular surface area. These groups will favor interactions with nonpolar solvents through van der Waals forces.[1]

Given the substantial nonpolar character imparted by the three phenyl rings, it is predicted that this compound will exhibit limited solubility in highly polar solvents like water. Its solubility is expected to be significantly greater in solvents of intermediate polarity and in nonpolar aromatic solvents that can engage in π-stacking interactions with the phenyl rings.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low | The large, nonpolar surface area of the three phenyl groups is expected to outweigh the hydrogen bonding potential of the triazole ring, leading to poor solvation by highly polar, protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents possess a high dipole moment and can act as hydrogen bond acceptors, interacting favorably with the triazole ring. Their organic character also allows for some interaction with the phenyl groups. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the phenyl rings of the solute. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | While nonpolar, the lack of aromaticity in these solvents prevents strong π-π interactions, likely resulting in lower solubility compared to aromatic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following established experimental methods are recommended.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for an extended period to ensure that equilibrium is reached, forming a saturated solution. The concentration of the dissolved solute in the supernatant is then measured.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or agitator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for a period to allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any suspended solid particles.

-

-

Quantification of Dissolved Solute:

-

The concentration of this compound in the filtered supernatant can be determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable stationary and mobile phase to separate and quantify the compound. Create a calibration curve using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, determine its molar absorptivity at the wavelength of maximum absorbance (λmax).[8][9] Prepare a calibration curve by measuring the absorbance of a series of standard solutions. Ensure that the measured absorbance of the sample falls within the linear range of the calibration curve.

-

Gravimetric Analysis: For solvents with low volatility, a known volume of the saturated solution can be evaporated to dryness in a pre-weighed container.[10][11][12] The mass of the remaining solid corresponds to the amount of dissolved solute.

-

-

Table 2: Summary of Shake-Flask Protocol

| Step | Procedure | Key Considerations |

| 1. Equilibration | Add excess solid to solvent and agitate at constant temperature. | Ensure sufficient excess solid and adequate equilibration time (24-72 hours). Maintain constant temperature. |

| 2. Phase Separation | Centrifuge or allow to sediment, then filter the supernatant. | Use a filter that does not adsorb the solute. Avoid disturbing the sediment. |

| 3. Analysis | Quantify the concentration in the filtrate via HPLC, UV-Vis, or gravimetric analysis. | A validated analytical method with a proper calibration curve is crucial for accuracy. |

High-Throughput Kinetic Solubility Assay

For rapid screening of solubility in drug discovery, a kinetic solubility assay can be employed.[4][5][13]

Principle: A concentrated stock solution of the compound in a highly soluble organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over a shorter time frame.

Detailed Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 or 20 mM).

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Mix and incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).

-

-

Detection of Precipitation:

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of solubility assessment and the experimental workflow for the shake-flask method.

References

- 1. saltise.ca [saltise.ca]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Theoretical Insights into the Molecular Architecture of 3,4,5-Triphenyl-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of compounds with significant biological activities. The triphenyl-substituted derivative, 3,4,5-Triphenyl-1,2,4-triazole, represents a molecule of considerable interest due to the combined electronic and steric influences of its three phenyl rings on the central heterocyclic core. Understanding the precise molecular structure and electronic properties of this compound is crucial for the rational design of novel therapeutic agents and functional materials.

Data Presentation

The following tables summarize key quantitative data derived from theoretical calculations and experimental X-ray crystallography of phenyl-substituted 1,2,4-triazoles. This data serves as a benchmark for understanding the structural and electronic properties of the target molecule, this compound.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

Note: The data presented below is representative of phenyl-substituted 1,2,4-triazoles and is intended to provide an illustrative example. The bond and angle numbering corresponds to the standard IUPAC nomenclature for the 1,2,4-triazole ring.

| Parameter | Bond/Angle | Theoretical (DFT/B3LYP/6-311G**) (Å or °) | Experimental (X-ray) (Å or °) |

| Bond Length | N1-N2 | 1.39 | 1.38 - 1.40 |

| N2-C3 | 1.32 | 1.31 - 1.33 | |

| C3-N4 | 1.38 | 1.37 - 1.39 | |

| N4-C5 | 1.37 | 1.36 - 1.38 | |

| C5-N1 | 1.33 | 1.32 - 1.34 | |

| C3-C(Ph) | 1.48 | 1.47 - 1.49 | |

| N4-C(Ph) | 1.45 | 1.44 - 1.46 | |

| C5-C(Ph) | 1.48 | 1.47 - 1.49 | |

| Bond Angle | C5-N1-N2 | 108.0 | 107.5 - 108.5 |

| N1-N2-C3 | 109.0 | 108.5 - 109.5 | |

| N2-C3-N4 | 106.5 | 106.0 - 107.0 | |

| C3-N4-C5 | 109.5 | 109.0 - 110.0 | |

| N4-C5-N1 | 107.0 | 106.5 - 107.5 | |

| Dihedral Angle | Ph-C3-N4-Ph | Variable | Variable |

| Ph-N4-C5-Ph | Variable | Variable |

Table 2: Key Electronic and Spectroscopic Properties

| Property | Parameter | Calculated Value |

| Frontier Molecular Orbitals | HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.5 to -2.0 eV | |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | |

| Electronic Properties | Dipole Moment | 2.0 - 4.0 Debye |

| Mulliken Atomic Charges | N1: ~ -0.4, N2: ~ -0.3, C3: ~ 0.3, N4: ~ -0.5, C5: ~ 0.3 | |

| Simulated IR Frequencies | C-H (Aromatic) Stretch | 3050 - 3100 cm⁻¹ |

| C=N (Triazole) Stretch | 1500 - 1600 cm⁻¹ | |

| C-N (Triazole) Stretch | 1250 - 1350 cm⁻¹ |

Experimental Protocols

The theoretical investigation of the molecular structure of this compound and its analogs is typically performed using a suite of computational chemistry software and well-established quantum mechanical methods. The following protocol outlines a standard workflow for such a study.

1. Computational Methodology

-

Software: All quantum chemical calculations are performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan.

-

Theoretical Level: The geometry of the molecule is optimized using Density Functional Theory (DFT).[1] A popular and effective functional for this class of molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1]

-

Basis Set: The 6-311G** basis set is commonly employed, which provides a good balance between computational cost and accuracy for molecules containing first and second-row elements.[1]

-

Geometry Optimization: The initial molecular structure is built using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. The optimization is considered complete when the forces on all atoms are below a predefined threshold (e.g., < 0.00045 Hartree/Bohr).

-

Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) spectra and thermodynamic properties.[1]

-

Electronic Property Calculations: Following geometry optimization, various electronic properties are calculated. These include:

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.

-

Frontier Molecular Orbitals (HOMO and LUMO): To analyze the electronic transition properties and reactivity. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): To visualize the regions of the molecule that are rich or poor in electrons, providing insights into potential sites for electrophilic and nucleophilic attack.

-

2. Comparison with Experimental Data

-

X-ray Crystallography: Whenever available, the calculated geometric parameters (bond lengths, bond angles, and dihedral angles) are compared with experimental data obtained from single-crystal X-ray diffraction. This comparison is essential for validating the chosen theoretical method and basis set.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the theoretical study of a 1,2,4-triazole derivative and a conceptual representation of the key molecular orbitals.

References

Spectroscopic Data and Experimental Protocols for 3,4,5-Triphenyl-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-Triphenyl-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The empirical formula for this compound is C₂₀H₁₅N₃, with a molecular weight of 297.36 g/mol . The spectroscopic data presented below has been compiled from various sources and is essential for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide information about the hydrogen and carbon environments within the molecule.

¹H NMR (Proton NMR) Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.60 | m | 15H | Aromatic Protons |

¹³C NMR (Carbon-13 NMR) Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Assignment |

| 155.3 | C3/C5 of triazole ring |

| 142.7 | C4-attached phenyl C1' |

| 139.2 | C3/C5-attached phenyl C1'' |

| 133.8, 131.4, 130.7, 128.9, 128.4, 128.2, 127.0, 126.7, 126.4, 126.0, 125.7, 125.4 | Aromatic Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 | Medium | Aromatic C-H stretch |

| 1591 | Strong | C=N stretch (triazole ring) |

| 1506 | Strong | C=C stretch (aromatic rings) |

| 1478 | Strong | C=C stretch (aromatic rings) |

| 1425 | Medium | Aromatic ring vibration |

| 1395 | Medium | In-plane C-H bend |

| 829, 793, 780, 754, 729 | Strong | Out-of-plane C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 297 | 100 | [M]⁺ (Molecular Ion) |

| 194 | Major | [C₁₃H₁₀N]⁺ |

| 165 | Major | [C₁₂H₉N]⁺ |

| 104 | Major | [C₇H₅N]⁺ |

| 91 | Major | [C₇H₇]⁺ |

| 77 | Major | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (LC-MS with ESI):

-

Set the liquid chromatography (LC) conditions, including the column type, mobile phase composition, and flow rate, to achieve good separation if analyzing a mixture. For a pure sample, direct infusion into the mass spectrometer can be performed.

-

Optimize the electrospray ionization (ESI) source parameters, such as the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to maximize the signal intensity of the molecular ion.

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

To further elucidate the experimental workflow and the structure of the compound, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Chemical structure of this compound.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

An In-depth Technical Guide to Tautomerism in Substituted 1,2,4-Triazole Compounds

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4][5] The functionality and biological interactions of these heterocyclic compounds are profoundly influenced by a dynamic structural phenomenon known as prototropic tautomerism—the migration of a proton between different atoms within the molecule.[1][6] This equilibrium between two or more interconvertible isomers (tautomers) is critical, as each tautomer possesses a unique three-dimensional shape, electronic distribution, and hydrogen bonding capability.[1][7]

Consequently, the predominant tautomeric form dictates how a 1,2,4-triazole derivative interacts with biological targets like enzymes and receptors, directly impacting its efficacy and pharmacological profile.[1][6] An understanding and, where possible, control of the tautomeric balance is therefore a cornerstone of rational drug design for this class of compounds. This guide provides a comprehensive technical overview of tautomerism in substituted 1,2,4-triazoles, detailing the types of equilibria, quantitative stability data, and the state-of-the-art experimental and computational methods used for their characterization.

Core Concepts: Types of Tautomeric Equilibria

Substituted 1,2,4-triazoles can exhibit several forms of tautomerism, primarily annular tautomerism and, depending on the substituents, thione-thiol or keto-enol tautomerism.

Annular Tautomerism

Annular tautomerism involves the migration of a proton between the nitrogen atoms of the triazole ring. For a C-substituted 1,2,4-triazole, this results in three possible tautomers: the 1H, 2H, and 4H forms.[1][8][9] For the unsubstituted 1,2,4-triazole, the 1H-tautomer is the most stable form in the vapor phase, crystalline state, and in solution.[2][7][8][10] The introduction of substituents can significantly alter the relative stabilities of these forms.[7][11] Generally, the 4H tautomer is the least abundant form.[8][10]

Caption: Annular tautomeric equilibria in C-substituted 1,2,4-triazoles.

Thione-Thiol and Keto-Enol Tautomerism

When a 1,2,4-triazole ring is substituted with a thione (C=S) or a ketone/amide (C=O) group, an additional equilibrium exists. This involves the migration of a proton from a ring nitrogen to the exocyclic sulfur or oxygen atom, creating a thiol (-SH) or enol (-OH) form, respectively.[1] Quantum chemical calculations for 1,2,4-triazole-3-thione and its derivatives indicate that the thione form is generally the most stable species in the gas phase.[1][12]

Caption: Thione-thiol tautomerism in a 1,2,4-triazole-3-thione system.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers is influenced by the electronic and steric nature of substituents, as well as the solvent environment.[1][11] Computational chemistry, particularly Density Functional Theory (DFT), is a primary tool for quantifying these stabilities.[13]

The tables below summarize calculated relative energies for tautomers of representative substituted 1,2,4-triazoles. Lower relative energy indicates greater stability.

Table 1: Calculated Relative Energies of 3-Amino-1,2,4-triazole Tautomers (Gas Phase)

| Tautomer | Relative Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| 3-Amino-1H-1,2,4-triazole | 0.0 | 6-31G(CCSD)//6-31G(HF) | [7] |

| 3-Amino-2H-1,2,4-triazole | ~0.0 | 6-31G(CCSD)//6-31G(HF) | [7] |

| 3-Amino-4H-1,2,4-triazole | +7.0 | 6-31G(CCSD)//6-31G(HF) | [7] |

Note: These calculations show the 1H and 2H tautomers are nearly isoenergetic in the gas phase, while the 4H form is significantly less stable.[7]

Table 2: Calculated Relative Free Energies (ΔG) of 3-Hetaryl-5-(2-aminophenyl)-1,2,4-triazole Tautomers in Methanol

| 3-Hetaryl Substituent | Tautomer | ΔG (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Benzofuran-2-yl | N1-H (A) | 0.00 | SMD/M06-2X/6–311++G(d,p) | [6] |

| N2-H (B) | 0.23 | SMD/M06-2X/6–311++G(d,p) | [6] | |

| N4-H (C) | 5.89 | SMD/M06-2X/6–311++G(d,p) | [6] | |

| Thiophen-2-yl | N1-H (A) | 0.00 | SMD/M06-2X/6–311++G(d,p) | [6] |

| N2-H (B) | 1.13 | SMD/M06-2X/6–311++G(d,p) | [6] | |

| N4-H (C) | 6.84 | SMD/M06-2X/6–311++G(d,p) | [6] |

Note: For these complex systems, the N1-H tautomer is predicted to be the most stable in methanol, with the N4-H form being highly disfavored.[6]

Table 3: Acidity and Basicity Constants of 1,2,4-Triazole

| Constant | Value | Conditions | Reference |

|---|---|---|---|

| pKa (for protonation) | 2.45 | Aqueous solution | [14] |

| pKa (for deprotonation) | 10.26 | Aqueous solution | [14][15] |

Note: The pKa values indicate that 1,2,4-triazole is a very weak base and a weak acid.

Methodologies for Tautomer Characterization

A combination of spectroscopic and computational methods is required for the unambiguous characterization of tautomeric forms.

Caption: Integrated workflow for the synthesis and analysis of tautomerism.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful technique for studying tautomeric equilibria in solution, as the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment.[7][16]

-

Sample Preparation: Dissolve 5-10 mg of the 1,2,4-triazole compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a 5 mm NMR tube.[7] The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (≥400 MHz). If tautomeric interconversion is slow on the NMR timescale, separate sets of signals may be observed for each tautomer. The integration of these signals provides a quantitative ratio of the tautomer populations.[7] In some cases, N-H protons appear as broad signals due to chemical exchange.[9]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons, particularly the C=S carbon in thione derivatives (~165-168 ppm), are diagnostic of the predominant tautomeric form.[7][9]

-

Data Analysis: Compare observed chemical shifts with values predicted from DFT calculations for each possible tautomer to aid in structural assignment.[7]

Single-Crystal X-ray Crystallography This is the gold standard method for determining the structure in the solid state, providing unambiguous evidence of the proton location and thus the specific tautomer present in the crystal lattice.[1][17]

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound.[1][18]

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the collected diffraction intensities to determine the unit cell and space group.[17] Use computational methods (e.g., direct methods) to solve the phase problem and generate an initial electron density map. Refine this model to obtain the final crystal structure, including precise atomic positions, bond lengths, and angles.[17]

UV-Vis Spectroscopy UV-Vis spectroscopy probes the electronic transitions, which differ for each tautomer.[1] While it does not provide a definitive structure on its own, it is a powerful tool when combined with computational modeling.[11][19]

-

Methodology: Record the UV-Vis spectrum of the compound in a suitable solvent (e.g., methanol) over a range of ~200–400 nm.[10] Compare the experimental spectrum (λ_max, peak shape) with the spectra simulated for each tautomer using computational methods (e.g., TD-DFT). A good match between the experimental spectrum and a Boltzmann-weighted sum of the simulated spectra can validate the predicted tautomer populations.[6][11]

Computational Protocols

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and simulating their spectroscopic properties.[1][6]

Caption: A typical workflow for the computational study of tautomerism.

-

Structure Optimization: Model all possible tautomeric structures and optimize their geometries using a suitable level of theory, such as DFT with the B3LYP or M06-2X functional, and a robust basis set like 6-311++G(d,p).[1][6][12]

-

Energy Calculation: Calculate the single-point electronic and Gibbs free energies of the optimized structures to determine their relative stabilities.[1] To model solution-phase behavior, apply a continuum solvation model like the Polarizable Continuum Model (PCM).[1]

-

Property Simulation: Simulate spectroscopic properties for each optimized tautomer, such as NMR chemical shifts and UV-Vis absorption wavelengths (using TD-DFT).[1][6] These simulated data are crucial for comparison with experimental results, enabling a confident assignment of the observed species.

Implications in Drug Development and Molecular Recognition

The tautomeric state of a 1,2,4-triazole derivative is of paramount importance in drug design because it directly governs the molecule's non-covalent interaction patterns.[1][2] A change in the proton's position alters which nitrogen atoms can act as hydrogen bond donors versus acceptors. This fundamentally changes the pharmacophore presented by the molecule to its biological target.

For instance, a 1H-tautomer can act as a hydrogen bond donor via the N1-H group, while the N4 atom acts as an acceptor. In the 4H-tautomer, the roles are reversed. This can dramatically alter the binding affinity and orientation of the molecule within an enzyme's active site or a receptor's binding pocket, leading to significant differences in biological activity.

Caption: Conceptual model of how different tautomers exhibit distinct binding modes.

Conclusion

The tautomerism of substituted 1,2,4-triazoles is a complex but critical phenomenon that lies at the heart of their chemical and biological properties. The equilibrium between 1H, 2H, and 4H annular tautomers, as well as other forms like thione-thiol isomers, is delicately balanced by substituent effects and the local environment. For professionals in drug discovery and development, a thorough characterization of a compound's tautomeric landscape is not merely an academic exercise but a prerequisite for understanding structure-activity relationships and optimizing molecular design. The integrated application of high-resolution NMR, X-ray crystallography, and validated computational modeling provides the necessary toolkit to elucidate these dynamic systems, paving the way for the development of more effective and targeted 1,2,4-triazole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 9. dspace.ncl.res.in [dspace.ncl.res.in]

- 10. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 19. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape: A Technical Guide to Triphenyl-Substituted Triazoles

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. When adorned with three phenyl substituents, these triazole scaffolds exhibit a unique and tunable set of electronic properties that underpin their diverse applications, from potent pharmacological agents to advanced organic electronic materials. This in-depth technical guide delves into the core electronic characteristics of triphenyl-substituted triazoles, offering a comprehensive overview of their synthesis, photophysical and electrochemical behavior, and the experimental and computational methodologies used for their characterization.

Core Electronic Properties: A Quantitative Overview

The electronic behavior of triphenyl-substituted triazoles is fundamentally governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's stability, reactivity, and optical and electronic properties.[1] A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and thus more reactive.[1]

These properties can be finely tuned by altering the substitution pattern on the phenyl rings and the specific isomer of the triazole core (1,2,3- or 1,2,4-triazole). The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can significantly modulate the HOMO and LUMO energy levels.[2]

Below are tables summarizing key electronic and photophysical data for a selection of triphenyl-substituted triazoles, compiled from various experimental and computational studies.

Table 1: Electrochemical Properties of Triphenyl-Substituted Triazoles

| Compound | Oxidation Potential (Eox, V) | Reduction Potential (Ered, V) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Reference |

| 1,3,5-triphenyl-1,2,4-triazole | 1.65 | -2.45 | -6.10 | -2.35 | 3.75 | [Calculated from data in cited literature] |

| 3,5-diphenyl-4-(p-methoxyphenyl)-4H-1,2,4-triazole | 1.25 | - | -5.53 | - | - | [Calculated from data in cited literature] |

| 4-amino-3,5-diphenyl-4H-1,2,4-triazole | 0.98 | - | -5.26 | - | - | [Calculated from data in cited literature] |

Table 2: Photophysical Properties of Triphenyl-Substituted Triazoles

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| 1,4,5-triphenyl-1,2,3-triazole | 270 | 365 | 95 | 0.25 | Dichloromethane | [3] |

| 1,4,5-triaryl-1,2,3-triazole (Donor-Acceptor Substituted) | 260-320 | 350-550 | 80-230 | 0.1-0.3 | Various | [3][4] |

| 4,5-bis(arylethynyl)-1-phenyl-1,2,3-triazole | 250-450 | 350-600 | >150 | - | Tetrahydrofuran | [5] |

| 3,5-diphenyl-4-(p-hydroxyphenyl)-4H-1,2,4-triazole | 267 | 352 | 85 | - | Ethanol | [6] |

Experimental Determination of Electronic Properties

A thorough understanding of the electronic landscape of triphenyl-substituted triazoles relies on a combination of experimental techniques and computational modeling. The primary experimental methods employed are UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of the electronic properties of a newly synthesized triphenyl-substituted triazole.

Detailed Experimental Protocols

1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to determine the wavelengths of light absorbed by the molecule, which corresponds to electronic transitions between molecular orbitals. The onset of the absorption spectrum can be used to estimate the optical HOMO-LUMO gap.[7][8]

-

Sample Preparation: A dilute solution of the triphenyl-substituted triazole is prepared in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or ethanol). The concentration is typically in the micromolar range (10-5 to 10-6 M) to ensure adherence to the Beer-Lambert law.[9]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Measurement: The absorption spectrum is recorded over a relevant wavelength range (typically 200-800 nm). The wavelength of maximum absorption (λmax) is identified.

-

Data Analysis: The optical band gap (Eg) can be estimated from the onset of the absorption edge (λonset) using the equation: Eg (eV) = 1240 / λonset (nm).

2. Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of the molecule after it has been excited by light. Key parameters obtained include the emission maximum (λem), Stokes shift (the difference between λabs and λem), and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.[10][11]

-

Sample Preparation: Similar to UV-Vis spectroscopy, a dilute solution of the compound is prepared. The concentration may need to be adjusted to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube) is used.

-

Measurement:

-

An excitation wavelength (usually the λmax from the UV-Vis spectrum) is selected.

-

The emission spectrum is recorded by scanning the emission monochromator.

-

To determine the quantum yield, a standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions.

-

-

Data Analysis: The Stokes shift is calculated as the difference in nanometers or wavenumbers between the absorption and emission maxima. The quantum yield is calculated relative to the standard.

3. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule. It provides information about the oxidation and reduction potentials, which can be used to calculate the HOMO and LUMO energy levels, respectively.[1][12]

-

Sample Preparation: A solution of the triphenyl-substituted triazole (typically 1-5 mM) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu4NPF6) to ensure conductivity. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) prior to the measurement.[13][14]

-

Instrumentation: A potentiostat with a three-electrode setup is used. This consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[7]

-

Measurement: The potential of the working electrode is scanned linearly with time between set limits, and the resulting current is measured. The scan is then reversed. A ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard for potential calibration.

-

Data Analysis: The onset potentials of the first oxidation (Eoxonset) and reduction (Eredonset) waves are determined from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas:[15]

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

-

ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

-

Logical Relationships in Electronic Properties

The interplay between the molecular structure and the resulting electronic properties can be visualized as a logical relationship, guiding the design of new molecules with desired characteristics.

References

- 1. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. irjweb.com [irjweb.com]

- 5. 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 8. Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 9. chemrxiv.org [chemrxiv.org]

- 10. What are the steps of fluorescence spectroscopy? | AAT Bioquest [aatbio.com]

- 11. ossila.com [ossila.com]

- 12. ossila.com [ossila.com]

- 13. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of 3,4,5-Triphenyl-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemical properties of 3,4,5-Triphenyl-1,2,4-triazole. While the precise initial synthesis is not extensively documented, its emergence is intrinsically linked to the pioneering work on 1,2,4-triazole chemistry in the late 19th and early 20th centuries. This document details the foundational synthetic methodologies, key characterization data, a modern experimental protocol, and a visual representation of a synthetic workflow. The content is tailored for researchers, scientists, and professionals in drug development who are interested in the rich history and practical application of this important heterocyclic scaffold.

Historical Context and Discovery

The history of this compound is deeply rooted in the broader discovery and development of the 1,2,4-triazole ring system. The journey into this class of nitrogen-containing heterocycles began in 1885 when J. A. Bladin first described a derivative of the carbon-nitrogen ring system he named "triazole".[1] This foundational work opened the door for further exploration into the synthesis and properties of these aromatic compounds.

Two classical named reactions were instrumental in the early synthesis of substituted 1,2,4-triazoles: the Pellizzari reaction , discovered by Guido Pellizzari in 1911, and the Einhorn-Brunner reaction , first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner.[2][3]

The Pellizzari reaction, which involves the condensation of an amide with a hydrazide, provided a direct route to symmetrically substituted 1,2,4-triazoles, such as 3,5-diphenyl-1,2,4-triazole from the reaction of benzamide and benzoyl hydrazide.[2][3] Given its utility in forming di-aryl substituted triazoles, it is plausible that early explorations using this method could have led to tri-phenylated derivatives.

The Einhorn-Brunner reaction, on the other hand, utilizes the condensation of imides with alkyl or aryl hydrazines to form an isomeric mixture of 1,2,4-triazoles.[3]

While a singular, celebrated discovery of this compound is not apparent in the historical literature, its synthesis became achievable through these early methodologies. More contemporary and efficient methods have since been developed, such as the reaction of 2,5-diaryl-1,3,4-oxadiazoles with anilides, which offer high yields and a more controlled, one-pot procedure for producing 3,4,5-triaryl-1,2,4-triazoles.[4][5]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 3,4,5-Triphenyl-4H-1,2,4-triazole.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₅N₃ | |

| Molecular Weight | 297.36 g/mol | [6] |

| CAS Number | 4073-72-7 | [6] |

| Melting Point | 265-267 °C | [7] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents like DMSO, DMF | |

| ¹H NMR (DMSO-d₆) | Signals in the aromatic region (approx. 7.1-7.8 ppm) | [8] |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to triazole and phenyl carbons | [8] |

| IR (KBr, cm⁻¹) | Bands characteristic of aromatic C-H and C=N stretching | [8] |

| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight | [9] |

Note: Specific spectral data can vary slightly based on the solvent and instrumentation used. The provided NMR and IR data are based on characteristic shifts for similar triaryl-1,2,4-triazole structures.

Experimental Protocols: A Modern Synthetic Approach

A contemporary and efficient method for the synthesis of 3,4,5-triaryl-1,2,4-4H-triazoles involves the reaction of 2,5-diaryl-1,3,4-oxadiazoles with aluminum anilides. This one-pot procedure generally provides high yields.[4]

General Procedure for the Synthesis of 3,4,5-Triphenyl-1,2,4-4H-triazole: [4]

-

Preparation of Aluminum Anilide: In a 100 mL three-necked Claisen flask equipped with a mechanical stirrer and a thermometer, slowly add anhydrous aluminum chloride (0.0066 mol, 0.88 g) to aniline (0.0266 mol). Heat the resulting mixture to 130-140°C with stirring for 2-2.5 hours to form the aluminum anilide in situ.

-

Reaction with Oxadiazole: To the flask containing the prepared aluminum anilide, add 2,5-diphenyl-1,3,4-oxadiazole (0.01 mol) and N-Methyl-2-pyrrolidone (NMP) (3 mL).

-

Reflux: Heat the reaction mixture to reflux (approximately 205-215°C) for 7-10 hours. Stirring is not required during this phase.

-

Work-up and Isolation: After the reflux period, allow the mixture to cool to room temperature. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

Characterization: The identity and purity of the final product, 3,4,5-Triphenyl-4H-1,2,4-triazole, should be confirmed using techniques such as NMR, IR, and mass spectrometry.

Visualized Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound from 2,5-diphenyl-1,3,4-oxadiazole and aniline.

Caption: Synthetic workflow for this compound.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 4073-72-7 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

fundamental chemistry of the 1,2,4-triazole ring system

An In-depth Technical Guide to the Fundamental Chemistry of the 1,2,4-Triazole Ring System

Introduction

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms and two carbon atoms at positions 1, 2, and 4.[1] This nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents.[2][3] Its prevalence stems from a unique combination of physicochemical properties, including high aromaticity, metabolic stability, and versatile reactivity.[4][5] Compounds incorporating the 1,2,4-triazole moiety exhibit a vast array of biological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[6][7][8] This technical guide provides a comprehensive overview of the core chemistry of the 1,2,4-triazole system, focusing on its structure, properties, synthesis, and reactivity for researchers, scientists, and drug development professionals.

Structure and Physicochemical Properties

The 1,2,4-triazole ring is a planar, aromatic system.[1] The aromatic character is derived from the delocalization of 6π electrons across the sp2 hybridized carbon and nitrogen atoms, which imparts significant stability to the ring.[1][4] The parent compound is a white crystalline solid, highly soluble in water and alcohol.[1][8]

An important feature of 1,2,4-triazole is its amphoteric nature; it can be both protonated and deprotonated.[4] The pKa for the protonated 1,2,4-triazolium ion (C₂N₃H₄⁺) is 2.45, while the pKa for the neutral molecule's N-H proton is 10.26, highlighting its weakly basic and acidic character.[1]

Tautomerism

1,2,4-triazole exists as two distinct tautomers, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which undergo rapid interconversion.[1][4] Computational and experimental studies have shown that the 1H-tautomer is generally the more stable form.[2][7] This tautomeric equilibrium is a critical factor influencing the molecule's reactivity, hydrogen bonding capability, and interactions with biological targets.[2][9]

Caption: Tautomeric equilibrium of the 1,2,4-triazole ring.

Physicochemical Data

The fundamental physicochemical properties of the parent 1,2,4-triazole molecule are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃N₃ | |

| Melting Point | 120 to 121 °C | [1] |

| Boiling Point | 260 °C | [1] |

| Density | 1.439 g/cm³ | |

| pKa (of C₂N₃H₄⁺) | 2.45 | [1] |

| pKa (of C₂H₃N₃) | 10.26 | [1] |

| Dipole Moment (Dioxane) | 3.27 D | [1] |

| Solubility | Very soluble in water | |

| C-N Bond Distance | 132 - 136 pm | |

| N-N Bond Distance | ~136 pm |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of 1,2,4-triazole derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Chemical shifts are influenced by substituents and the tautomeric form present.

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ¹H | ~7.9 - 8.8 | C3-H and C5-H protons of the triazole ring | [1] |

| ¹H | > 10 (broad singlet) | N-H proton of the triazole ring | [10] |

| ¹³C | ~143 - 157 | C3 and C5 carbons of the triazole ring | [1][10] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Assignment | Reference(s) |

| ~3126 | N-H stretching | [11] |

| ~3032 - 3097 | Aromatic C-H stretching | [11] |

| ~1529 - 1543 | C=N and N=N stretching | [11] |

| ~2550 - 2700 | S-H stretching (in thiones) | [12] |

| ~1650 - 1700 | C=O stretching (in triazolones) | [10] |

Synthesis of the 1,2,4-Triazole Ring

Several classical and modern methods exist for the synthesis of the 1,2,4-triazole core. The choice of method depends on the desired substitution pattern and available starting materials.

Classical Synthetic Methods

Pellizzari Reaction: This method involves the condensation of an amide with an acylhydrazide, typically under heating, to form a 3,5-disubstituted 1,2,4-triazole.[3][13] The reaction proceeds via an acyl amidrazone intermediate which then cyclizes.[3]

Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles through the condensation of diacylamines with hydrazines or monosubstituted hydrazines, often in the presence of a weak acid.[13]

Caption: General workflow for the Pellizzari synthesis of 1,2,4-triazoles.

Modern Synthetic Methods

More recent methods often utilize different nitrogen sources and catalysts to achieve higher yields and better regioselectivity. These include syntheses from amidines, imidates, and amidrazones, often promoted by copper catalysts.[6][14] For instance, copper-catalyzed one-pot methods have been developed for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles with high efficiency.[6]

Experimental Protocols

General Protocol for the Pellizzari Reaction

This protocol describes a general procedure for the synthesis of 3,5-disubstituted-1,2,4-triazoles.

-

Mixing Reagents: In a round-bottom flask, equimolar amounts of the selected amide and acylhydrazide are combined.

-

Heating: The mixture is heated, either neat or in a high-boiling solvent (e.g., glycerol), to a temperature typically ranging from 140°C to 180°C.

-

Reaction Monitoring: The reaction is monitored for the evolution of water and ammonia. The reaction time can vary from 2 to 6 hours.

-

Work-up: After cooling, the reaction mixture is poured into cold water to precipitate the crude product.

-

Purification: The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3,5-disubstituted-1,2,4-triazole.[3][13]

General Protocol for the Einhorn-Brunner Reaction

This protocol outlines the synthesis of N-substituted 1,2,4-triazoles.

-

Mixing Reagents: An N,N-diacylamine and a substituted hydrazine (e.g., phenylhydrazine) are mixed in a suitable solvent, such as ethanol or acetic acid.

-

Heating: The mixture is heated under reflux for several hours. The presence of a weak acid catalyst may be required.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

Purification: The resulting residue is purified by recrystallization or column chromatography to afford the desired 1,2,4-triazole derivative.[13]

Chemical Reactivity

The reactivity of the 1,2,4-triazole ring is governed by the electron distribution and the presence of both electrophilic carbon atoms and nucleophilic nitrogen atoms.

-

Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at the ring nitrogens.[1] Alkylation and acylation are common reactions, with the regioselectivity (N1 vs. N4) often depending on the reaction conditions and the nature of the substituents.[1]

-

Nucleophilic Substitution: The carbon atoms (C3 and C5) are electron-deficient and thus susceptible to nucleophilic attack, particularly if a good leaving group is present.[1]

-

Metalation: The acidic N-H proton can be readily removed by a base, allowing for metalation with reagents like NaOH or AgNO₃ to form organometallic triazole compounds.[1]

-

Ring-Opening Reactions: While generally stable, the 1,2,4-triazole ring can undergo ring-chain isomerism under certain conditions, particularly when activated by electron-withdrawing groups, allowing it to act as a latent diazo compound precursor.[15]

Caption: Reactivity profile of the 1,2,4-triazole ring system.

Role in Drug Development

The 1,2,4-triazole ring is considered a "privileged structure" in drug design. Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with biological targets.[2][5] It is a key pharmacophore in a wide range of approved drugs, including the antifungal agents fluconazole and itraconazole, and the anxiolytic alprazolam. The versatility of its synthesis allows for the creation of large libraries of derivatives for screening against various diseases, making it a continued focus of research in the pharmaceutical industry.[6][16][17]

References